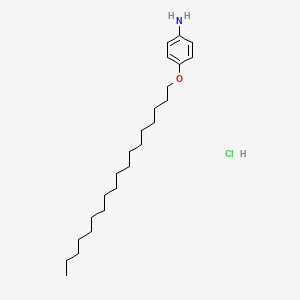
5,6-Dihydro-11-(3-dimethylaminopropyl)-6-dibenz(b,e)azepinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydro-11-(3-dimethylaminopropyl)-6-dibenz(b,e)azepinone is a chemical compound with the molecular formula C21H26N2O
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-11-(3-dimethylaminopropyl)-6-dibenz(b,e)azepinone typically involves multiple steps, starting from readily available precursors. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product. Detailed synthetic routes and conditions can be found in specialized chemical databases and publications .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness. Industrial methods are often proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dihydro-11-(3-dimethylaminopropyl)-6-dibenz(b,e)azepinone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
5,6-Dihydro-11-(3-dimethylaminopropyl)-6-dibenz(b,e)azepinone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies related to enzyme interactions and cellular processes.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,6-Dihydro-11-(3-dimethylaminopropyl)-6-dibenz(b,e)azepinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed mechanisms are often studied through experimental and computational methods .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5,6-Dihydro-11-(3-dimethylaminopropyl)-6-dibenz(b,e)azepinone include:
- 6,11-Dihydro-5-acetyl-11-(3-dimethylaminopropyl)-5H-dibenz[b,e]azepine
- 6,11-Dihydro-5-methyl-11-(3-dimethylaminopropyl)-5H-dibenz[b,e]azepine
Uniqueness
What sets this compound apart is its specific structural features and functional groups, which confer unique chemical and biological properties. These properties make it valuable for specific applications that similar compounds may not be suitable for .
Propriétés
Numéro CAS |
69352-71-2 |
|---|---|
Formule moléculaire |
C19H22N2O |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
11-[3-(dimethylamino)propyl]-5,11-dihydrobenzo[c][1]benzazepin-6-one |
InChI |
InChI=1S/C19H22N2O/c1-21(2)13-7-11-14-15-8-3-4-10-17(15)19(22)20-18-12-6-5-9-16(14)18/h3-6,8-10,12,14H,7,11,13H2,1-2H3,(H,20,22) |
Clé InChI |
UZYMNVWKDGRGRM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCC1C2=CC=CC=C2C(=O)NC3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine](/img/structure/B14467720.png)

![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one](/img/structure/B14467746.png)
![1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]-](/img/structure/B14467749.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine](/img/structure/B14467750.png)

![[1-Amino-3-(4-methoxyphenyl)propan-2-yl]phosphonic acid](/img/structure/B14467768.png)

![4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14467774.png)




![2-Butenoic acid, 4-[[2-[[2-(dodecylamino)ethyl]amino]ethyl]amino]-4-oxo-, (2Z)-](/img/structure/B14467797.png)
